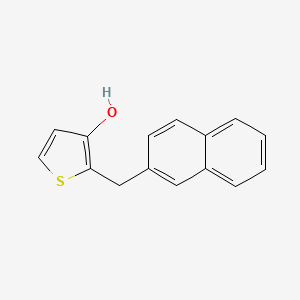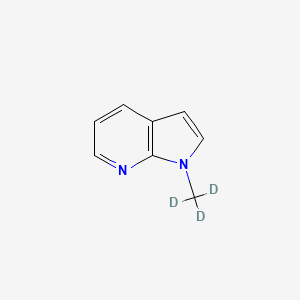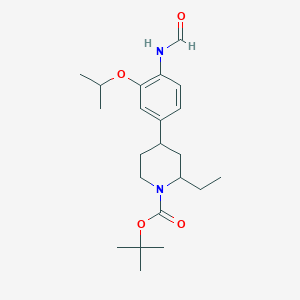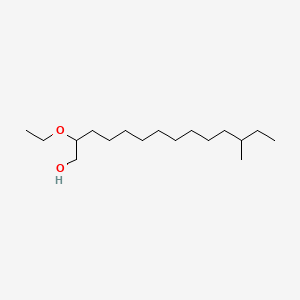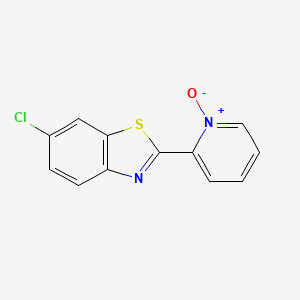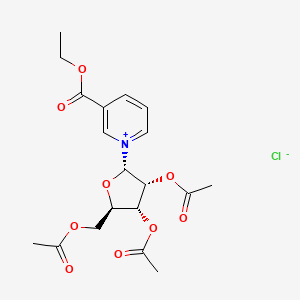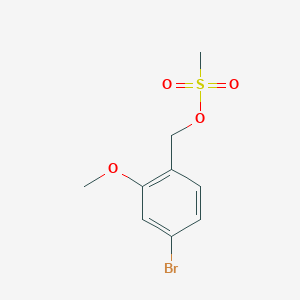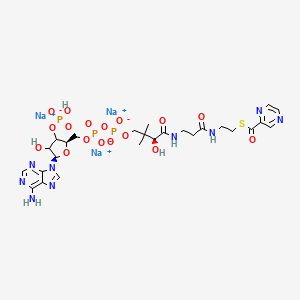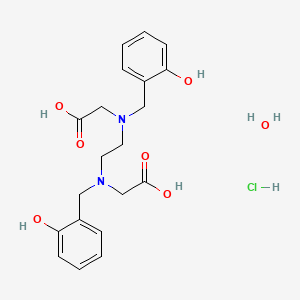
(2R)-2-Hydroxypentanedioic Acid Disodium Salt-13C5; (R)-2-Hydroxyglutaric Acid Disodium Salt-13C5; (R)-a-Hydroxyglutaric Acid Disodium Salt-13C5; D-2-Hydroxyglutaric Acid Disodium Salt-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a chemical compound that is a labeled version of (2R)-2-Hydroxyglutaric Acid, where the carbon atoms are replaced with the isotope Carbon-13. This compound is often used in scientific research to study metabolic pathways and enzyme activities due to its isotopic labeling, which allows for precise tracking in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the isotopic labeling of the precursor compounds. The process begins with the synthesis of (2R)-2-Hydroxyglutaric Acid, followed by the introduction of Carbon-13 isotopes. This can be achieved through various chemical reactions, including the use of labeled precursors in the synthetic pathway.
Industrial Production Methods
Industrial production of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research applications.
化学反应分析
Types of Reactions
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-oxoglutarate.
Reduction: It can be reduced to form 2-hydroxyglutarate.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific reaction conditions to facilitate the substitution.
Major Products
The major products formed from these reactions include 2-oxoglutarate, 2-hydroxyglutarate, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used to study reaction mechanisms and pathways involving 2-hydroxyglutaric acid.
Biology: Employed in metabolic studies to trace the fate of 2-hydroxyglutaric acid in biological systems.
Medicine: Used in research on metabolic disorders and diseases involving 2-hydroxyglutaric acid metabolism.
Industry: Applied in the development of diagnostic tools and assays for detecting metabolic abnormalities.
作用机制
The mechanism of action of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves its participation in metabolic pathways where it acts as a substrate or inhibitor for specific enzymes. The isotopic labeling allows researchers to track its interactions and transformations within these pathways, providing insights into the molecular targets and mechanisms involved.
相似化合物的比较
Similar Compounds
(2R)-2-Hydroxyglutaric Acid: The non-labeled version of the compound.
2-Oxoglutarate: A closely related compound involved in similar metabolic pathways.
2-Hydroxyglutarate: Another related compound with similar chemical properties.
Uniqueness
The uniqueness of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 lies in its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it a valuable tool for studying metabolic pathways and enzyme activities, providing insights that are not possible with non-labeled compounds.
属性
分子式 |
C5H6Na2O5 |
|---|---|
分子量 |
197.04 g/mol |
IUPAC 名称 |
disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |
InChI 键 |
DZHFTEDSQFPDPP-JVBXKYRZSA-L |
手性 SMILES |
[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |
规范 SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


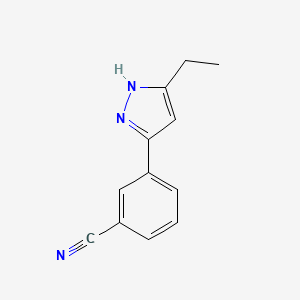
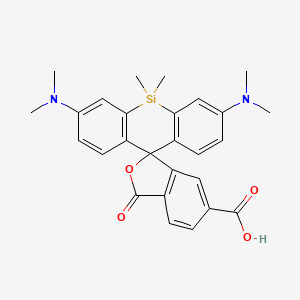
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
